molecular formula C12H18N2O B2762376 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol CAS No. 1179067-18-5

2-Phenyl-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B2762376
CAS No.: 1179067-18-5
M. Wt: 206.289
InChI Key: CPPBQCJPEHLWEK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C12H18N2O. It features a piperazine ring attached to a phenyl group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve the alkylation of piperazine-N-monocarboxylic acid with 2-(2-haloethoxy)-ethanol under decarboxylation conditions. This process can be further optimized by converting the product into its dihydrohalogenated salt with a haloid acid .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-2-(piperazin-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(piperazin-1-yl)ethan-1-ol is unique due to its specific combination of a phenyl group, piperazine ring, and ethanol moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

2-phenyl-2-piperazin-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12(11-4-2-1-3-5-11)14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPBQCJPEHLWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179067-18-5
Record name 2-phenyl-2-(piperazin-1-yl)ethan-1-ol
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